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molecular formula C10H10N2O4 B8686845 4-Methoxy-2-methyl-5-nitroisoindolin-1-one

4-Methoxy-2-methyl-5-nitroisoindolin-1-one

Cat. No. B8686845
M. Wt: 222.20 g/mol
InChI Key: WNVSNIOBRDPSCB-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To a solution of methyl 2-(bromomethyl)-3-methoxy-4-nitrobenzoate (300 mg, 1.0 mmol) in MeOH (10 mL) was added Et3N (120 mg, 1.2 mmol) and CH3NH2 (1.0 mL, 4M in MeOH). The solution was stirred at 70° C. for 4 h. The solvent was evaporated in vacuo, and the residue was purified by silica gel-column (eluting with PE/EA=10:1) to afford 4-methoxy-2-methyl-5-nitroisoindolin-1-one as a yellow solid (110 mg, yield 50%). m/z (ES+APCI)+: [M+H]+223.1.
Name
methyl 2-(bromomethyl)-3-methoxy-4-nitrobenzoate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].C[CH2:19][N:20](CC)CC.CN>CO>[CH3:14][O:13][C:12]1[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][CH:9]=[C:4]2[C:3]=1[CH2:2][N:20]([CH3:19])[C:5]2=[O:6]

Inputs

Step One
Name
methyl 2-(bromomethyl)-3-methoxy-4-nitrobenzoate
Quantity
300 mg
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC(=C1OC)[N+](=O)[O-]
Name
Quantity
120 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel-column (eluting with PE/EA=10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C2CN(C(C2=CC=C1[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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